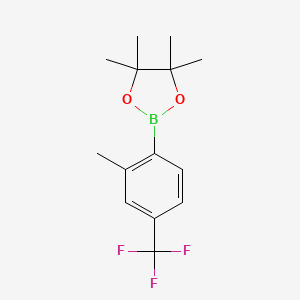

Ester pinacolique de l'acide 2-méthyl-4-(trifluorométhyl)phénylboronique

Vue d'ensemble

Description

2-Methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Synthesis Analysis

The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid involves the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(trifluoromethyl)phenylboronic acid consists of 8 carbon atoms, 8 hydrogen atoms, 1 boron atom, 3 fluorine atoms, and 2 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 271.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving 2-Methyl-4-(trifluoromethyl)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

2-Methyl-4-(trifluoromethyl)phenylboronic acid has a molar refractivity of 42.9±0.4 cm3, #H bond acceptors: 2, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: 2.62, ACD/LogD (pH 5.5): 2.54, ACD/BCF (pH 5.5): 50.27, ACD/KOC (pH 5.5): 574.04, ACD/LogD (pH 7.4): 2.42, ACD/BCF (pH 7.4): 38.27, ACD/KOC (pH 7.4): 437.00, Polar Surface Area: 40 Å2, Polarizability: 17.0±0.5 10-24 cm3, Surface Tension: 32.9±5.0 dyne/cm, Molar Volume: 155.3±5.0 cm3 .Applications De Recherche Scientifique

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est utilisé comme réactif dans les réactions de couplage de Suzuki pour préparer des dérivés aryle ou hétéroaryle 2-trifluorométhyle. Il est un composant clé dans la synthèse de divers composés organiques en raison de sa capacité à faciliter la formation de liaisons carbone-carbone .

Synthèse d'antagonistes potentiels

Il est utilisé pour synthétiser des composés comme la 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine, qui sont des antagonistes potentiels de l'hormone corticotrope, indiquant son rôle en chimie médicinale .

Études de protodéboronation

Le composé est impliqué dans des études liées à la protodéboronation, qui est cruciale pour comprendre la stabilité et la réactivité des esters boroniques, en particulier dans le contexte de la conception et de la délivrance de médicaments .

Thérapie par capture neutronique

Les acides boroniques et leurs esters, y compris ce composé, sont envisagés pour la conception de nouveaux médicaments et systèmes d'administration de médicaments en tant que transporteurs de bore adaptés à la thérapie par capture neutronique .

Phosphitylation des alcools

Il sert de réactif pour la phosphitylation des alcools et des nucléophiles hétéroatomiques, ce qui conduit à la formation de donneurs de glycosyle et de ligands utiles .

Analyse RMN 31P de la lignine

Ce composé est utilisé comme réactif de phosphitylation pour dériver des échantillons de lignine pour l'analyse RMN 31P, ce qui est essentiel pour comprendre la structure et la composition de la lignine .

Intermédiaires de synthèse organique

Il agit comme un intermédiaire en synthèse organique, en particulier dans les réactions impliquant des groupes borate et sulfonamide, par le biais de réactions nucléophiles et d'amidations .

Safety and Hazards

Orientations Futures

The future directions of 2-Methyl-4-(trifluoromethyl)phenylboronic acid research could involve its use in the preparation of potent inhibitors of human uric acid transporter 1 (hURAT1) . It could also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .

Mécanisme D'action

Target of Action

The primary target of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .

Action Environment

The action of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the catalytic cycle of the Suzuki-Miyaura reaction, where the boronic ester transfers its organic group to the palladium catalyst, facilitating the formation of the desired product .

Cellular Effects

The effects of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester on cellular processes are primarily related to its role in organic synthesis rather than direct biological activity. Its use in the synthesis of biologically active molecules can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects on cells would depend on the nature of the synthesized molecules and their targets within the cell .

Molecular Mechanism

At the molecular level, 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. The mechanism involves the formation of a boron-palladium complex, followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium catalyst . This process is facilitated by the presence of a base, which helps to activate the boronic ester and promote the transmetalation step. The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and reactivity of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester can change over time. The compound is generally stable under inert conditions, such as storage under nitrogen or argon at low temperatures . It may undergo hydrolysis or degradation when exposed to moisture or acidic conditions . Long-term studies have shown that the compound remains effective for extended periods when stored properly, but its reactivity may decrease if not handled under optimal conditions .

Dosage Effects in Animal Models

Studies on related boronic esters suggest that varying dosages can influence the compound’s reactivity and potential toxicity . High doses may lead to adverse effects, including toxicity, while lower doses are generally well-tolerated. The specific dosage effects would depend on the context of its use and the nature of the synthesized compounds .

Metabolic Pathways

2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, including palladium catalysts and bases . These interactions are crucial for the efficient formation of carbon-carbon bonds and the synthesis of complex organic molecules. The compound’s stability and reactivity are influenced by its interactions with these enzymes and cofactors .

Transport and Distribution

The transport and distribution of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester within cells and tissues are primarily relevant to its use in organic synthesis. The compound is typically transported and distributed in solution, where it interacts with palladium catalysts and other reagents . Its localization and accumulation within cells would depend on the nature of the synthesized molecules and their targets.

Subcellular Localization

The subcellular localization of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is not well-characterized, as its primary use is in organic synthesis rather than direct biological applications. Compounds synthesized using this boronic ester may have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell . The activity and function of these synthesized molecules would depend on their localization and interactions within the cell .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BF3O2/c1-9-8-10(14(16,17)18)6-7-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKIXAMUBBQIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)